molecular formula C16H22O2S B14582420 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol CAS No. 61464-11-7

4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol

Cat. No.: B14582420
CAS No.: 61464-11-7
M. Wt: 278.4 g/mol
InChI Key: IXVAWVJEQZDZBV-UHFFFAOYSA-N
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Description

4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol is an organic compound with a complex structure that includes a benzylsulfanyl group, an ethenyl group, and a dimethyloxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with sodium sulfide to form benzyl sulfide.

    Addition of the Ethenyl Group: The benzyl sulfide is then reacted with an ethenyl halide under basic conditions to introduce the ethenyl group.

    Formation of the Dimethyloxan Ring: The final step involves the cyclization of the intermediate compound with a suitable reagent to form the dimethyloxan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Benzyl sulfoxide or benzyl sulfone.

    Reduction: 4-[2-(Benzylsulfanyl)ethyl]-2,2-dimethyloxan-4-ol.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol depends on its interaction with molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The ethenyl group can undergo addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Phenylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol: Similar structure but with a phenyl group instead of a benzyl group.

    4-[2-(Methylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol: Similar structure but with a methyl group instead of a benzyl group.

Uniqueness

4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

61464-11-7

Molecular Formula

C16H22O2S

Molecular Weight

278.4 g/mol

IUPAC Name

4-(2-benzylsulfanylethenyl)-2,2-dimethyloxan-4-ol

InChI

InChI=1S/C16H22O2S/c1-15(2)13-16(17,8-10-18-15)9-11-19-12-14-6-4-3-5-7-14/h3-7,9,11,17H,8,10,12-13H2,1-2H3

InChI Key

IXVAWVJEQZDZBV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(C=CSCC2=CC=CC=C2)O)C

Origin of Product

United States

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